
4-(4-Vinylbenzyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Vinylbenzyl)morpholine is an organic compound that features a morpholine ring attached to a vinylbenzyl group. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and vinylbenzyl groups. It is used in various chemical and industrial applications, particularly in the synthesis of polymers and as a building block for more complex molecules.
Vorbereitungsmethoden
The synthesis of 4-(4-Vinylbenzyl)morpholine typically involves the reaction of 4-vinylbenzyl chloride with morpholine. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
4-vinylbenzyl chloride+morpholine→this compound+HCl
In industrial settings, this reaction is scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
4-(4-Vinylbenzyl)morpholine undergoes various chemical reactions, including:
Polymerization: The vinyl group in this compound can participate in polymerization reactions, forming polymers with unique properties. This is often achieved through radical polymerization techniques.
Substitution Reactions: The morpholine ring can undergo substitution reactions, where different functional groups can be introduced to modify the compound’s properties.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
4-(4-Vinylbenzyl)morpholine has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as ion-exchange resins and conductive polymers.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Material Science: It is used in the development of advanced materials, including coatings and adhesives, due to its ability to form stable polymers.
Biological Research: The compound is studied for its interactions with biological molecules, which can provide insights into its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-(4-Vinylbenzyl)morpholine depends on its specific application. In polymerization reactions, the vinyl group undergoes radical polymerization, forming long polymer chains. In medicinal chemistry, the morpholine ring can interact with biological targets, such as enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved vary depending on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
4-(4-Vinylbenzyl)morpholine can be compared to other similar compounds, such as:
4-Vinylbenzyl chloride: This compound is a precursor to this compound and shares the vinylbenzyl group but lacks the morpholine ring.
Morpholine: A simpler compound that contains only the morpholine ring without the vinylbenzyl group.
4-Vinylbenzyl piperidine: Similar to this compound but contains a piperidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its combination of the vinylbenzyl group and the morpholine ring, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C13H17NO |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
4-[(4-ethenylphenyl)methyl]morpholine |
InChI |
InChI=1S/C13H17NO/c1-2-12-3-5-13(6-4-12)11-14-7-9-15-10-8-14/h2-6H,1,7-11H2 |
InChI-Schlüssel |
OLIGNDKDKIZAGN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)CN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







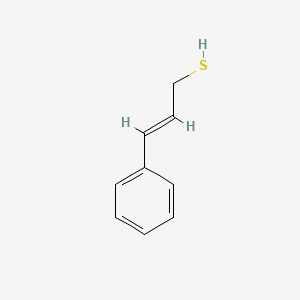
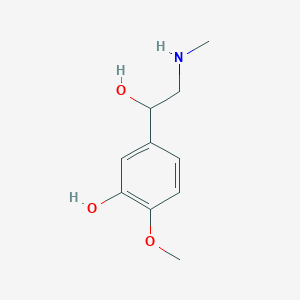

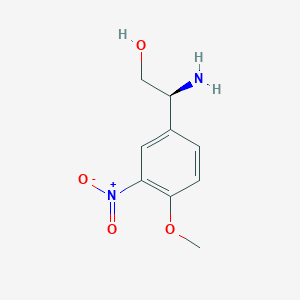
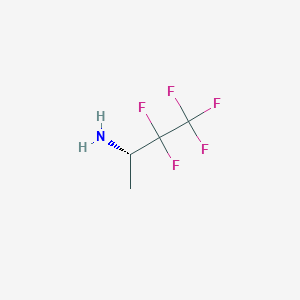


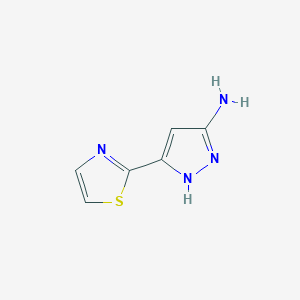
![1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol](/img/structure/B13600521.png)
